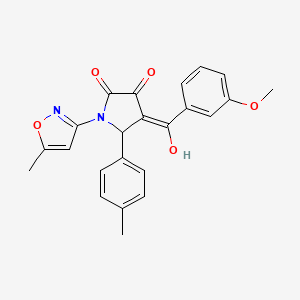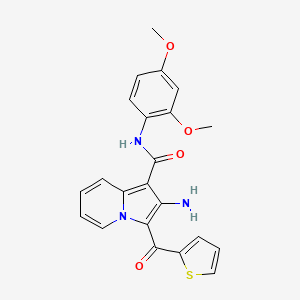
8-(benzyl(methyl)amino)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(benzyl(methyl)amino)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H23Cl2N5O4 and its molecular weight is 504.37. The purity is usually 95%.
BenchChem offers high-quality 8-(benzyl(methyl)amino)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(benzyl(methyl)amino)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Synthetic Approaches
- The molecular structure of related compounds showcases typical geometries, such as planar fused rings of the purine system and specific conformations of substituent groups, which are crucial for understanding their chemical behavior and potential biological interactions (Karczmarzyk et al., 1995).
- Synthetic methodologies for purine derivatives include strategies for introducing hydrophobic substituents and elongating linker lengths between core structures and functional groups, which aid in the development of ligands with potential psychotropic activity (Chłoń-Rzepa et al., 2013).
Pharmacological Evaluation and Receptor Affinity
- Pharmacological evaluation of specific derivatives has revealed that certain compounds exhibit anxiolytic and antidepressant properties, indicating their potential utility in designing new therapeutics targeting 5-HT receptors (Chłoń-Rzepa et al., 2013).
Chemical Behavior and Reactivity
- Studies on the chemical reactivity and interaction of purine derivatives with DNA and other molecules contribute to the broader understanding of their potential as therapeutic agents or in other scientific applications. For instance, the formation of DNA adducts from certain compounds underlines their interaction with genetic material, which could have implications in understanding carcinogenic processes or developing novel therapeutic strategies (Cheng et al., 1989).
Innovative Synthetic Routes and Protective Strategies
- The development of new synthetic routes and the use of protective groups in the synthesis of complex purine derivatives are crucial for expanding the chemical repertoire available for research and therapeutic applications. For example, the use of thietanyl protecting group in the synthesis of certain purine diones highlights innovative approaches to overcoming synthetic challenges (Khaliullin & Shabalina, 2020).
Propriétés
IUPAC Name |
8-[benzyl(methyl)amino]-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5O4/c1-28(11-14-6-4-3-5-7-14)22-26-20-19(21(32)27-23(33)29(20)2)30(22)12-16(31)13-34-18-9-8-15(24)10-17(18)25/h3-10,16,31H,11-13H2,1-2H3,(H,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSCVRRDVPJJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC(COC4=C(C=C(C=C4)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2674141.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2674142.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2674144.png)
![Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2674145.png)


![4-(dimethylamino)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2674150.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2674152.png)


![5-chloro-2-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2674159.png)

![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride](/img/structure/B2674161.png)